molecular formula C16H15NO5 B3079297 2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane CAS No. 1064662-53-8

2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane

Cat. No. B3079297
CAS RN: 1064662-53-8
M. Wt: 301.29 g/mol
InChI Key: JQPUUZRWDVLPNO-UHFFFAOYSA-N
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Description

“2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane” is a chemical compound with the molecular formula C9H9NO4 . It is also known by other names such as 1,2-Epoxy-3-(p-Nitrophenoxy)propane .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxirane ring (a three-membered ring containing an oxygen atom) attached to a phenylmethoxy group and a nitrophenoxy group . The exact 3D structure can be viewed using specialized software .

Scientific Research Applications

  • Chemical Reaction Studies :

    • The study by Berndt and Böge (1995) explored the gas-phase reactions of various compounds, including oxiranes, under different conditions. They found that oxiranes are products of excited adduct radicals formed in electrophilic additions, supporting their relevance in chemical reaction mechanisms (Berndt & Böge, 1995).
  • Antioxidant and Radioprotective Research :

    • Samuni et al. (2002) studied the reactions of nitroxides and hydroxylamines with hydroxyl radicals, finding that certain nitroxides, which might include similar compounds to 2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane, have potent antioxidant properties and can act as radioprotectants (Samuni et al., 2002).
  • Synthetic Chemistry Applications :

    • Ashwell, Jackson, and Kirk (1990) demonstrated the use of 2-nitro-2-phenylthio oxiranes in the preparation of S-phenylthio esters, highlighting the utility of oxiranes in synthetic chemistry (Ashwell, Jackson, & Kirk, 1990).
    • Rodríguez-Escrich et al. (2005) developed (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a reagent for determining the enantiomeric excess of α-chiral amines, indicating the significant role of oxiranes in stereochemical analysis (Rodríguez-Escrich et al., 2005).
  • Electrophilic and Mutagenic Studies :

    • Park et al. (1997) investigated the electrophilic, mutagenic, and tumorigenic activities of phenyl and 4-nitrophenyl vinyl ethers and their oxirane metabolites, including 2'-(4-nitro-phenoxy)oxirane, contributing to the understanding of the biological impact of these compounds (Park et al., 1997).
  • Electrochromic Material Research :

    • Zhang et al. (2014) synthesized 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane and studied its application in electrochromic materials, demonstrating its potential in advanced material sciences (Zhang et al., 2014).
  • Medicinal Chemistry and Drug Synthesis :

    • Jayachandra et al. (2018) identified and synthesized related substances in a drug compound involving an oxirane structure, underlining the role of oxiranes in the development and analysis of pharmaceuticals (Jayachandra et al., 2018).

properties

IUPAC Name

2-[(4-nitro-2-phenylmethoxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c18-17(19)13-6-7-15(22-11-14-10-20-14)16(8-13)21-9-12-4-2-1-3-5-12/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPUUZRWDVLPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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